molecular formula C9H6N2O2S B11893232 5-(Thiazol-5-yl)nicotinic acid CAS No. 1346687-52-2

5-(Thiazol-5-yl)nicotinic acid

Cat. No.: B11893232
CAS No.: 1346687-52-2
M. Wt: 206.22 g/mol
InChI Key: ITXLHSIOBSSRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiazol-5-yl)nicotinic acid: is a heterocyclic compound that features both a thiazole ring and a nicotinic acid moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the nicotinic acid moiety is a derivative of pyridine with a carboxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiazol-5-yl)nicotinic acid typically involves the formation of the thiazole ring followed by its attachment to the nicotinic acid moiety. One common method involves the reaction of 2-aminothiazole with a nicotinic acid derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or water .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(Thiazol-5-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: 5-(Thiazol-5-yl)nicotinic acid is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities .

Medicine: The compound is being investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate .

Mechanism of Action

The mechanism of action of 5-(Thiazol-5-yl)nicotinic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-(Thiazol-5-yl)nicotinic acid is unique due to its combined structure of thiazole and nicotinic acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Properties

CAS No.

1346687-52-2

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

5-(1,3-thiazol-5-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-1-6(2-10-3-7)8-4-11-5-14-8/h1-5H,(H,12,13)

InChI Key

ITXLHSIOBSSRMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.